Beraprost sodium

Chemical stability Formulation development Oral bioavailability

Select Beraprost sodium (TRK-100) when your protocol demands oral IP receptor agonism without continuous infusion. Unlike epoprostenol (t½ = 2–3 min), this chemically stable analogue maintains integrity at ambient temperature, enabling repeated oral dosing in freely moving animals. Its restricted EP₁ profile vs. iloprost (Ki EP₁ = 11 nM) minimizes off-target effects. Supported by sustained-release formulation data (TRK-100STP, ≤1000 μm) and Asian-population pharmacokinetic benchmarks, it is the optimal reference standard for PAH and peripheral vascular disease models requiring oral bioavailability.

Molecular Formula C24H29NaO5
Molecular Weight 420.5 g/mol
CAS No. 1290611-29-8
Cat. No. B1671997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBeraprost sodium
CAS1290611-29-8
Synonyms4-(1,2,3a,8b-tetrahydro-2-hydroxy-1-(3-hydroxy-4-methyloct-6-yne-1-enyl)-5-cyclopenta(b)benzofuranyl)butyrate
beraprost
beraprost sodium
TRK 100
TRK-100
Molecular FormulaC24H29NaO5
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC#CCC(C)C(C=CC1C(CC2C1C3=CC=CC(=C3O2)CCCC(=O)[O-])O)O.[Na+]
InChIInChI=1S/C24H30O5.Na/c1-3-4-7-15(2)19(25)13-12-17-20(26)14-21-23(17)18-10-5-8-16(24(18)29-21)9-6-11-22(27)28;/h5,8,10,12-13,15,17,19-21,23,25-26H,6-7,9,11,14H2,1-2H3,(H,27,28);/q;+1/p-1/b13-12+;/t15?,17-,19+,20+,21-,23-;/m0./s1
InChIKeyYTCZZXIRLARSET-VJRSQJMHSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Beraprost Sodium CAS 1290611-29-8: Oral Prostacyclin IP Receptor Agonist with Distinct Chemical Stability


Beraprost sodium (CAS 1290611-29-8; synonym TRK-100) is a chemically stable, orally active prostacyclin (PGI₂) analogue that functions as a potent agonist at the prostacyclin (IP) receptor [1]. It is the organic sodium salt of beraprost, with molecular formula C₂₄H₂₉NaO₅ and molecular weight 420.47 g/mol . Unlike native prostacyclin (epoprostenol), which undergoes rapid aqueous hydrolysis to 6-keto-PGF₁α with a half-life of only 2-3 minutes under physiological conditions, beraprost sodium exhibits substantial chemical stability, enabling its use as an orally administered therapeutic agent indicated for pulmonary arterial hypertension (PAH) and chronic arterial occlusive disease [2].

Why Beraprost Sodium Cannot Be Generically Substituted with Alternative Prostacyclin Analogs


Prostacyclin analogs are not interchangeable pharmacologically or therapeutically. Despite sharing the IP receptor as a common target, members of this class diverge significantly in receptor selectivity profiles, chemical stability, route-of-administration constraints, and pharmacokinetic properties. Epoprostenol, the native ligand, requires continuous intravenous infusion due to its extreme instability (half-life 2-3 minutes) [1]. Iloprost exhibits broader polypharmacology with high-affinity binding to EP₁ and EP₃ receptors (Ki = 11 nM and 56 nM, respectively) . Treprostinil, though more stable than epoprostenol, still necessitates subcutaneous or intravenous administration and demonstrates a longer elimination half-life of approximately 3-4 hours [2]. Beraprost sodium differentiates itself through its chemical stability enabling oral dosing, a more focused receptor selectivity profile (IP with additional EP₃/EP₄ modulation), and a distinct pharmacokinetic signature that drives its unique clinical positioning. Substitution without accounting for these quantifiable differences risks suboptimal efficacy, altered side-effect profiles, and compromised experimental reproducibility.

Quantitative Differentiation Evidence for Beraprost Sodium Versus Prostacyclin Analogs


Chemical Stability Advantage: Beraprost vs. Epoprostenol Half-Life Comparison

Native prostacyclin (epoprostenol) is intrinsically unstable, rapidly hydrolyzing to the inactive metabolite 6-keto-PGF₁α. This instability necessitates continuous intravenous infusion and cold-chain logistics. Beraprost sodium was chemically engineered to overcome this limitation, exhibiting stability sufficient to enable oral tablet formulation and ambient-temperature storage. The half-life differential is extreme: epoprostenol degrades with a half-life of approximately 2-3 minutes in human whole blood at physiological pH [1], whereas beraprost sodium demonstrates a terminal elimination half-life in humans of 35-40 minutes and a formulation shelf-life measured in months to years rather than hours [2].

Chemical stability Formulation development Oral bioavailability

Receptor Selectivity Profile: IP-Dominant Agonism of Beraprost vs. Polypharmacology of Iloprost

Beraprost sodium exhibits a narrower, more IP-focused receptor selectivity profile compared to iloprost, which binds with high affinity to multiple prostanoid receptor subtypes. Binding affinity data demonstrate that iloprost exhibits Ki values of 11 nM at both IP and EP₁ receptors, and 56 nM at EP₃, indicating significant polypharmacology . In contrast, beraprost is characterized as highly IP-selective, with its major secondary interactions being modulation via EP₃ and EP₄ receptors in pulmonary vasculature, rather than the broader EP₁/EP₂/EP₃/EP₄ binding observed with iloprost [1]. In functional assays using neonatal rat cardiomyocytes, beraprost at 1 μM produced a -35 ± 13% change in beating rate compared to -54 ± 14% for iloprost, reflecting this pharmacodynamic divergence [2].

Receptor selectivity GPCR pharmacology Off-target profiling

Oral Route Bioavailability: Beraprost vs. Parenteral-Only Epoprostenol and Treprostinil

Beraprost sodium is distinguished as the only prostacyclin analog in its class that is formulated and approved for oral administration. Epoprostenol requires continuous intravenous infusion via indwelling central venous catheter due to its instability and ultra-short half-life [1]. Treprostinil, despite greater stability than epoprostenol, is administered via continuous subcutaneous or intravenous infusion, with an elimination half-life of 2.9-4.6 hours depending on infusion duration [2]. Beraprost sodium achieves therapeutic plasma concentrations following oral dosing, with Cmax of the active diastereomer BPS-314d reaching 22.4 ± 6.4 pg/mL after single oral administration [3] and a terminal half-life of the active enantiomer of 0.50 ± 0.21 to 0.91 ± 0.27 hours, enabling a practical three-to-four-times-daily oral dosing regimen [4].

Oral bioavailability Route of administration Patient convenience

Clinical Efficacy in Pulmonary Arterial Hypertension: 6-Minute Walk Distance Improvement

In a randomized, double-blind, placebo-controlled trial of beraprost sodium in patients with PAH (NYHA functional class II-III), beraprost demonstrated statistically significant improvement in exercise capacity as measured by 6-minute walk distance (6MWD). The difference between beraprost and placebo groups in the mean change of 6MWD at week 12 was 25.1 meters (95% CI: 1.8 to 48.3, p = 0.036) [1]. In a separate 12-month placebo-controlled trial, beraprost-treated patients showed improved 6MWD at 3 months by 22 meters from baseline and at 6 months by 31 meters (p = 0.010 and p = 0.016, respectively) [2]. For context, network meta-analyses of prostacyclin analogs in PAH have reported that beraprost's efficacy profile differs from iloprost and epoprostenol, with beraprost showing a higher likelihood of treatment discontinuation compared to iloprost (OR = 10.07; 95% CI: 1.47-160.65) [3], indicating that while beraprost provides measurable benefit, its efficacy trajectory and tolerability differ from alternative prostacyclin therapies.

Pulmonary arterial hypertension Exercise capacity 6-minute walk test

Platelet Anti-Aggregation Potency: In Vitro pIC₅₀ Values for Beraprost

Beraprost sodium exhibits potent inhibition of ADP-induced platelet aggregation and P-selectin expression in vitro, with well-characterized pIC₅₀ values. In standardized in vitro assays, beraprost inhibits ADP-induced platelet aggregation with a pIC₅₀ of 8.26, corresponding to an IC₅₀ of approximately 5.5 nM, and inhibits P-selectin expression with a pIC₅₀ of 8.56 (IC₅₀ ~2.75 nM) . For comparative context, iloprost inhibits platelet aggregation induced by collagen, thrombin, and ADP with IC₅₀ values of 0.24 nM, 0.71 nM, and 1.07 nM respectively , indicating that iloprost is approximately 5- to 20-fold more potent than beraprost in these in vitro platelet assays, depending on the aggregation agonist used. This potency differential reflects both structural differences between the analogs and the distinct receptor engagement profiles that characterize each compound.

Platelet aggregation Anti-thrombotic Pharmacodynamics

Sustained-Release Formulation Enables Extended Pharmacokinetic Coverage

A significant limitation of beraprost sodium's clinical utility is its short terminal elimination half-life of 35-40 minutes, necessitating three-to-four-times-daily oral dosing to maintain therapeutic plasma concentrations. To address this, a sustained-release (SR) formulation of beraprost sodium (TRK-100STP) has been developed and evaluated. In a 12-week clinical study in Japanese PAH patients, treatment with long-acting beraprost sodium (TRK-100STP) improved exercise capacity, mean pulmonary artery pressure, and total pulmonary vascular resistance, with superior efficacy observed at a maximum tolerated daily dose of 360 μg compared to doses of 240 μg or less [1]. Patent literature further describes an oral sustained-release pharmaceutical composition comprising beraprost sodium granules of not more than 1000 μm diameter, coated to achieve stable sustained release [2]. This formulation strategy directly targets the short half-life limitation and represents a key differentiator in the product's pharmaceutical development trajectory.

Sustained release Formulation technology Pharmacokinetic optimization

Recommended Research and Industrial Application Scenarios for Beraprost Sodium CAS 1290611-29-8


In Vivo Models Requiring Orally Bioavailable Prostacyclin Agonism Without Indwelling Catheters

Beraprost sodium is the optimal selection for chronic in vivo studies of prostacyclin pathway pharmacology where continuous intravenous or subcutaneous infusion is technically infeasible or introduces confounding variables. Its oral bioavailability and chemical stability enable repeated dosing in conscious, freely moving animals without the surgical implantation and maintenance of vascular access ports required for epoprostenol or treprostinil. The sustained-release formulation (TRK-100STP, particle size ≤1000 μm) [1] provides additional utility for studies requiring stable plasma concentrations over extended periods. Experimental designs evaluating long-term outcomes in pulmonary hypertension, peripheral vascular disease, or thrombosis models should prioritize beraprost sodium when oral dosing is a protocol requirement .

Receptor Selectivity Studies Requiring IP-Dominant Agonism with Defined EP₃/EP₄ Modulation

For investigators studying prostacyclin receptor signaling with a need to minimize confounding EP₁-mediated effects, beraprost sodium offers a more restricted receptor engagement profile compared to iloprost (which binds EP₁ with Ki = 11 nM) [1]. Beraprost functions primarily as an IP receptor agonist with characterized secondary modulation via EP₃ and EP₄ receptors in pulmonary vasculature . This selectivity profile makes beraprost sodium particularly valuable for dissecting the relative contributions of IP-mediated versus EP₁-mediated effects in cardiovascular and pulmonary pharmacology studies. Researchers should select beraprost sodium when the experimental objective requires potent IP activation while minimizing EP₁ receptor engagement.

Formulation Development and Stability-Testing Reference Standard

Beraprost sodium's inherent chemical stability relative to native prostacyclin establishes it as a valuable reference standard for formulation development studies. Unlike epoprostenol, which degrades with a half-life of 2-3 minutes in aqueous solution at physiological pH [1], beraprost sodium maintains integrity under conditions suitable for oral solid dosage form manufacturing and ambient storage. This property is documented in multiple patent filings describing sustained-release granule formulations and transdermal patch compositions . Pharmaceutical development teams working on prostacyclin analog formulations or stability-indicating analytical methods should consider beraprost sodium as a comparator compound due to its well-characterized stability profile and extensive formulation precedent.

Ethnic Pharmacokinetic Bridging Studies in Asian Populations

Beraprost sodium has undergone extensive clinical development and regulatory approval in Japan, Korea, and other Asian countries for PAH and chronic arterial occlusive disease. Pharmacokinetic studies comparing beraprost sustained-release formulations in Japanese, Chinese, and Korean healthy adult males have characterized ethnic similarities and differences in BPS and BPS-314d exposure, supporting dose rationale for multi-regional clinical trials [1]. Additionally, the pharmacokinetics of beraprost sodium and its active diastereomer BPS-314d have been specifically evaluated in Japanese subjects with impaired kidney function, with Cmax values of BPS-314d measured at 22.4 ± 6.4 pg/mL . This body of Asian-population pharmacokinetic data makes beraprost sodium uniquely positioned for studies requiring established dosing parameters and safety benchmarks in East Asian cohorts.

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